molecular formula C12H16N2O2 B1587526 (4-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone CAS No. 85858-94-2

(4-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone

Cat. No. B1587526
CAS RN: 85858-94-2
M. Wt: 220.27 g/mol
InChI Key: NGNUDVSZXGEJKN-UHFFFAOYSA-N
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Description

“(4-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone” is a chemical compound with a molecular formula of C12H16N2O2 and a molecular weight of 220.27 g/mol .


Synthesis Analysis

The compound has been synthesized and evaluated in the search for new multi-target modulators to control pain and inflammation . The synthesis involved in vitro assays for COX-1, COX-2, and 5-LOX enzymes .


Molecular Structure Analysis

The molecular formula of “(4-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone” is C12H16N2O2 . The hydrochloride form of the compound has a molecular formula of C12H17ClN2O2 and a molecular weight of 256.72858 .


Chemical Reactions Analysis

The compound has been found to inhibit COX-1, COX-2, and LOX-5 enzymes . It has shown antinociceptive and anti-inflammatory effects in acute animal models .


Physical And Chemical Properties Analysis

The compound is a solid at 20°C . The hydrochloride form of the compound has a molecular weight of 256.72858 .

Scientific Research Applications

Synthesis and Biological Activities

  • A study detailed the synthesis of novel triazole analogues of piperazine, which were evaluated for their antibacterial activity against human pathogenic bacteria. These compounds, including variations with 4-methylphenyl and 4-methoxyphenyl moieties, showed significant bacterial growth inhibition, suggesting potential for further development as antibacterial agents (Nagaraj et al., 2018).

Material Science and Nonlinear Optical Properties

  • Research on the crystal growth and characterization of a new nonlinear optical piperidine derivative demonstrated the material's transparency in the visible region and its suitability for device application due to its hardness and thermal stability. The compound showed significant second harmonic generation (SHG) efficiency, indicating its potential in optical technologies (Revathi et al., 2018).

Antifungal and Antimicrobial Applications

  • Novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives were synthesized and showed promising antifungal activity, indicating the potential of such compounds in developing new antifungal agents (Lv et al., 2013).

Antioxidant Properties

  • The synthesis of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone derivatives and their evaluation for antioxidant activities revealed significant radical scavenging properties. These compounds, particularly those with multiple phenolic hydroxyl groups, demonstrated potent antioxidant power, highlighting their potential as new antioxidant agents (Çetinkaya et al., 2012).

Neurological and Enzyme Inhibition Studies

  • A study on the design and synthesis of selective acetylcholinesterase inhibitors using arylisoxazole‐phenylpiperazine derivatives revealed compounds with potent inhibitory activity. These findings contribute to the search for novel treatments for diseases like Alzheimer's, emphasizing the utility of such compounds in medicinal chemistry (Saeedi et al., 2019).

properties

IUPAC Name

(4-hydroxyphenyl)-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-13-6-8-14(9-7-13)12(16)10-2-4-11(15)5-3-10/h2-5,15H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNUDVSZXGEJKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406295
Record name (4-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone

CAS RN

85858-94-2
Record name (4-Hydroxyphenyl)(4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 85858-94-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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